
2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol. For instance, the novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is obtained in good yield via a three-step protocol .Molecular Structure Analysis
The structure of similar compounds is assigned by High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments . In silico docking and molecular dynamics simulations are also used for structure analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . The reactions are typically analyzed using techniques like NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are analyzed using techniques like IR and NMR spectroscopy . The compounds typically show alpha1-adrenergic affinity in the range from 22 nM to 250 nM .科学的研究の応用
C19H23N7O2 C_{19}H_{23}N_{7}O_{2} C19H23N7O2
and a molecular weight of 381.44. It has been the subject of various scientific studies due to its potential applications in different fields of research. Below is a comprehensive analysis of its unique applications across six distinct fields:Cancer Research
This compound has shown promise in cancer research, particularly in the study of cell viability. It has been compared to Olaparib, a known PARP inhibitor used in cancer therapy, and found to produce loss of cell viability in MCF-10A cells with IC50 values that are comparable to Olaparib . This suggests potential use in developing new cancer treatments.
Neuropharmacology
In neuropharmacology, the compound’s structure has been analyzed for its affinity to α1-adrenergic receptors (α1-AR). Comparative studies involving docking simulations and molecular dynamics have been conducted to understand its interaction with these receptors, which could lead to the development of new drugs for neurological disorders .
Molecular Dynamics Simulations
The compound’s behavior in biological systems can be studied through molecular dynamics simulations. These simulations help in predicting the interaction of the compound with various biological targets, providing insights into its therapeutic potential and guiding the design of related compounds .
Electrostatic Potential Distribution
Understanding the distribution of electrostatic potential around the compound is crucial for predicting its reactivity and interaction with other molecules. This property is particularly important in the design of drugs, as it affects how the compound will bind to its target .
作用機序
Safety and Hazards
将来の方向性
The future directions in the study of similar compounds involve the development of new drugs for the treatment of various neurological conditions . The promising lead compounds are identified through in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations .
特性
IUPAC Name |
2-[4-[4-(4-methoxyanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O2/c1-28-15-4-2-14(3-5-15)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCAABOWZSMSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-((4-Methoxyphenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


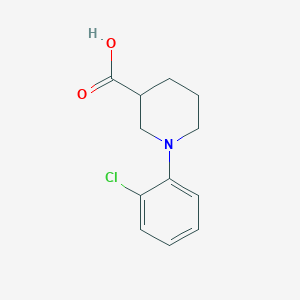
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2904050.png)

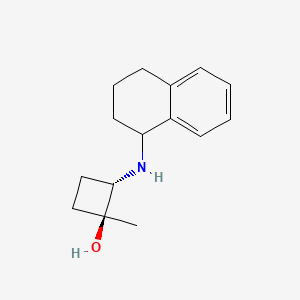
![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)benzoate](/img/structure/B2904055.png)
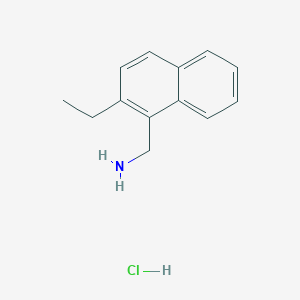
![N-(4-methylbenzyl)-4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B2904057.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2904058.png)
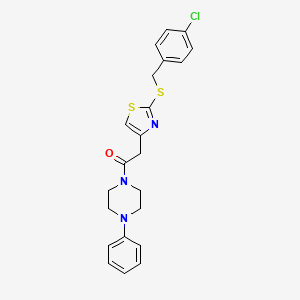
![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] 2-methylpropanoate](/img/structure/B2904062.png)
![3-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2904066.png)
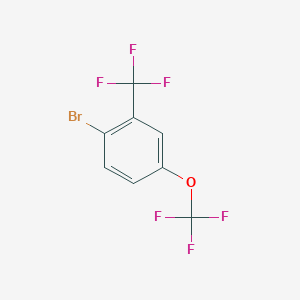
![N-(3-fluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904068.png)